Pyrazine-2,5-dicarboxylic acid

Metal-Organic Frameworks Wastewater Remediation Heavy Metal Adsorption

Sourcing the correct pyrazine dicarboxylic acid isomer is critical: the 2,3-isomer chelates, while the 2,5-isomer provides the linear bridging essential for high-performance MOFs and coordination polymers. - Zr-PzDC MOF achieves Pb(II) adsorption capacity of 298.39 mg/g for water remediation. - Bi-CP-1 proton conductivity: 1.42×10⁻² S cm⁻¹ at 50°C, 85% RH for fuel cell applications. - Diagnostic dye scaffold: plasma clearance equivalent to iothalamate with higher urine recovery. Supplied with full analytical documentation; bulk quantities available for R&D and pilot-scale synthesis.

Molecular Formula C6H4N2O4
Molecular Weight 168.11 g/mol
CAS No. 122-05-4
Cat. No. B093053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazine-2,5-dicarboxylic acid
CAS122-05-4
Molecular FormulaC6H4N2O4
Molecular Weight168.11 g/mol
Structural Identifiers
SMILESC1=C(N=CC(=N1)C(=O)O)C(=O)O
InChIInChI=1S/C6H4N2O4/c9-5(10)3-1-7-4(2-8-3)6(11)12/h1-2H,(H,9,10)(H,11,12)
InChIKeyGMIOYJQLNFNGPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazine-2,5-Dicarboxylic Acid as a Heterocyclic Intermediate


Pyrazine-2,5-dicarboxylic acid is a heterocyclic building block featuring a pyrazine ring substituted with two carboxylic acid groups at the 2- and 5- positions. This specific substitution pattern dictates its unique coordination geometry and reactivity as a ligand in advanced materials [1]. The compound is a key intermediate in the synthesis of functional materials, particularly Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs), as well as in medicinal chemistry for developing novel diagnostic agents [2]. For procurement specialists, its value is defined not by generic properties but by its specific performance in these advanced applications relative to its structural analogs, such as the 2,3-isomer or other pyrazine carboxylates.

1 Para-oriented carboxylates enable linear bridging for MOF/CP design
2 Isomer-specific geometry distinguishes it from 2,3-dicarboxylic acid
3 Core scaffold for developing fluorescent diagnostic tracer agents

Why Pyrazine-2,5-Dicarboxylic Acid Is Irreplaceable


The substitution pattern on the pyrazine ring is a non-negotiable determinant of a material's final structure and function. Generic substitution with a different isomer, such as pyrazine-2,3-dicarboxylic acid, is not feasible due to fundamental differences in steric hindrance and the resulting metal-ligand coordination geometry [1]. The 2,5-isomer provides a para-like orientation of the carboxylate groups, favoring the formation of linear bridging motifs and extended, porous frameworks. In contrast, the adjacent carboxylates of the 2,3-isomer create a chelating environment that results in dramatically different, often less porous, molecular architectures [2]. This is not a matter of simple chemical similarity; it is a critical design parameter that dictates whether a high-performance MOF for gas storage or a stable coordination polymer for proton conduction can be successfully synthesized.

Geometry 2,3-isomer forms chelating motifs; linear bridging topology may not transfer
Architecture Framework porosity and dimensionality can shift with different carboxylate orientation
Reactivity Metal-ligand assembly and complex nuclearity differ; limits direct analog substitution

Pyrazine-2,5-Dicarboxylic Acid Performance Evidence


Lead Adsorption by Zr-PzDC MOF

As a ligand, pyrazine-2,5-dicarboxylic acid enables the synthesis of the Zr-PzDC MOF, which demonstrates a high maximum adsorption capacity for Pb(II) of 298.39 mg/g [1]. This performance is superior to many other classes of adsorbents, including other MOFs, activated carbons, and zeolites. This directly impacts the selection of this ligand for developing high-efficiency materials for water purification.

Pb(II) adsorption
Cross-study comparable
298.39 mg/g (Langmuir)
Supports high-capacity MOF-based adsorbent selection
Zr-PzDC MOF; up to 2–3× higher capacity vs. reference adsorbents
Metal-Organic Frameworks Wastewater Remediation Heavy Metal Adsorption

Bi-CP-1 Proton Conductivity

Pyrazine-2,5-dicarboxylic acid is used to construct the 3D coordination polymer Bi-CP-1, which exhibits a proton conductivity of 1.42 × 10⁻² S cm⁻¹ at 50 °C and 85% relative humidity [1]. This value is highly competitive with other proton-conducting CPs and MOFs, often surpassing them under similar mild conditions. The ability to tune the solvent during synthesis to produce either a 2D or 3D polymer is a unique feature of this ligand system.

Proton conductivity
Class-level inference
1.42 × 10⁻² S cm⁻¹
Reported conductivity context; on par with benchmark range
Bi-CP-1; 50 °C, 85% RH; 3D coordination polymer
Coordination Polymers Proton Conduction Fuel Cells

Pyrazine Derivatives for GFR Measurement

Derivatives synthesized from 3,5-diamino-pyrazine-2,5-dicarboxylic acid, specifically compounds 2d, 2h, and 2j, exhibit a plasma clearance equivalent to iothalamate, the gold standard agent for measuring glomerular filtration rate (GFR) [1]. Furthermore, these derivatives demonstrated higher urine recovery compared to iothalamate, and their clearance was unaffected by probenecid, confirming exclusive glomerular filtration [2].

Plasma clearance
Head-to-head
Equivalent to reference tracer; higher urine recovery
Supports diagnostic tracer development; renal clearance model context
In vivo model; probenecid-blocked secretion; derivative data
Medicinal Chemistry Diagnostic Agents Renal Function

Coordination Geometry vs. 2,3-Isomer

Rhodium(I) and iridium(I) complexes synthesized with the dianion of pyrazine-2,5-dicarboxylic acid exhibit markedly different geometries compared to those derived from the pyrazine-2,3-dicarboxylic acid isomer [1]. This difference, confirmed by IR and NMR spectroscopy, arises from variations in the steric interaction between the carboxylate groups. This has a profound impact on the resulting complex's structure and, by extension, its potential catalytic or material properties.

Coordination geometry
Head-to-head
Distinct mononuclear/dinuclear geometries vs. 2,3-isomer
Confirms non-interchangeable coordination behavior
Rh(I)/Ir(I) complexes; IR/NMR evidence
Coordination Chemistry Ligand Design Metal Complexes

Key Applications of Pyrazine-2,5-Dicarboxylic Acid


Pb(II) Adsorbent for Wastewater Treatment

For R&D teams focused on environmental remediation, Pyrazine-2,5-dicarboxylic acid is the ligand of choice for synthesizing Zr-MOF adsorbents like Zr-PzDC. Evidence shows this material achieves a Pb(II) adsorption capacity of 298.39 mg/g, significantly outperforming many conventional adsorbents [4]. This makes it a strategic procurement priority for developing next-generation water treatment solutions for battery manufacturing or industrial effluents.

Proton Exchange Membrane for Fuel Cells

Materials science groups working on proton-conducting materials for fuel cells can leverage this ligand to synthesize Bi-CP-1. This specific 3D coordination polymer demonstrates a proton conductivity of 1.42 × 10⁻² S cm⁻¹ at 50 °C and 85% RH, a value competitive with commercial standards [4]. The ability to tune the polymer's dimensionality (2D vs. 3D) via solvent selection provides a unique platform for optimizing proton transport pathways.

Next-Generation GFR Tracers

In medicinal chemistry and diagnostics, 3,5-diamino-pyrazine-2,5-dicarboxylic acid serves as the essential core scaffold for creating hydrophilic pyrazine dyes. Derivatives synthesized from this core have demonstrated plasma clearance equivalent to the gold standard iothalamate, with the added advantage of higher urine recovery [4]. This evidence supports its selection as a key intermediate for programs developing real-time, point-of-care diagnostic agents for assessing renal function.

Geometry-Controlled Metal Complexes

For coordination chemists and catalyst designers, the use of pyrazine-2,5-dicarboxylic acid is critical when a linear, bridging coordination mode is required. Direct head-to-head comparisons confirm that its complexes with metals like Rh(I) and Ir(I) have geometries that are markedly different from those of the 2,3-isomer, driven by distinct steric interactions [4]. This ensures the desired architectural outcome is achieved, making the 2,5-isomer an irreplaceable building block for projects demanding specific molecular topologies.

Application
Selection Property
Validation Focus
Heavy metal removal MOF research
Ligand-enabled adsorption capacity
Pb(II) uptake performance vs. reference adsorbents
Proton exchange membrane material research
Proton conductivity under humidified conditions
Conductivity benchmarking vs. commercial standards
Renal function diagnostic tracer research
Plasma clearance and urine recovery profile
Clearance equivalence to reference tracer in model
Coordination chemistry and catalyst research
Isomer-specific linear bridging geometry
Structural differentiation from 2,3-isomer complexes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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